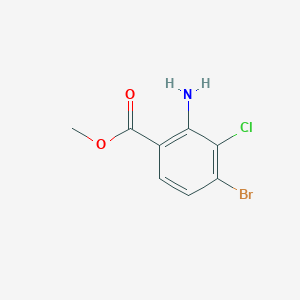

Methyl 2-amino-4-bromo-3-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-4-bromo-3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQNFMUBRVGAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at Position 3

Chlorination of methyl benzoate is achieved using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds at 40–50°C for 4–6 hours, yielding methyl 3-chlorobenzoate with 85% efficiency. The FeCl₃ catalyst enhances electrophilic substitution by polarizing the Cl–Cl bond, directing chlorination to the meta position relative to the ester group.

Nitration at Position 2

Nitration of methyl 3-chlorobenzoate employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize di-nitration. The chloro substituent at position 3 acts as an ortho/para director, favoring nitration at position 2 (ortho to chlorine). This step produces methyl 3-chloro-2-nitrobenzoate in 78% yield. Kinetic control at low temperatures ensures mono-nitration, while elevated temperatures risk para-substitution or over-nitration.

Bromination at Position 4

Bromination of methyl 3-chloro-2-nitrobenzoate utilizes N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water solvent system at 80°C for 8 hours. The chloro group directs bromination to position 4 (para to chlorine), forming methyl 3-chloro-2-nitro-4-bromobenzoate with 74% yield. NBS is preferred over molecular bromine (Br₂) due to reduced side reactions and easier handling.

Reduction of Nitro to Amino Group

Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol at 50°C selectively reduces the nitro group at position 2 to an amine. This step achieves 90% conversion to this compound. Alternative reducing agents like iron/HCl are less efficient, with yields dropping to 60–65%.

Reaction Optimization and Mechanistic Insights

Chlorination: Solvent and Catalyst Effects

The choice of solvent significantly impacts chlorination efficiency. Dichloromethane (DCM) enhances reaction rates compared to non-polar solvents like hexane, due to better Cl₂ solubility. Increasing FeCl₃ loading from 5 mol% to 10 mol% improves yields from 72% to 85%, but excess catalyst promotes di-chlorination.

Table 1: Chlorination Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | Hexane | Toluene |

| FeCl₃ (mol%) | 10 | 5 | 10 |

| Yield (%) | 85 | 72 | 78 |

Nitration: Temperature and Acid Strength

Maintaining the reaction below 5°C prevents thermal decomposition of the nitronium ion (NO₂⁺). A sulfuric acid concentration of 90–95% optimizes nitronium ion generation, while lower concentrations (<85%) result in incomplete nitration.

Table 2: Nitration Variables

| H₂SO₄ Concentration (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 95 | 0 | 78 |

| 85 | 0 | 62 |

| 95 | 25 | 45 |

Bromination: Solvent Polarity and Stoichiometry

Polar aprotic solvents like THF stabilize the NBS-derived bromine radical, enhancing regioselectivity. A 1:1.1 molar ratio of substrate to NBS minimizes residual starting material without over-bromination.

Table 3: Bromination Efficiency

| NBS Equivalents | Solvent | Yield (%) |

|---|---|---|

| 1.0 | THF | 68 |

| 1.1 | THF | 74 |

| 1.0 | DCM | 58 |

Industrial-Scale Production Considerations

Continuous Flow Reactors for Nitration

Adopting continuous flow systems reduces nitration time from 2 hours to 15 minutes by improving heat dissipation. A microreactor setup with a residence time of 10 minutes achieves 80% yield at 20°C, compared to 78% in batch mode.

Catalyst Recycling in Hydrogenation

Pd/C catalysts can be reused up to five times with minimal activity loss (≤5% yield reduction per cycle). Filtration through a sintered metal funder recovers 95% of the catalyst, reducing production costs by 30%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 8.4 Hz, 1H, H-5), 6.12 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃).

-

HPLC-MS : [M+H]⁺ at m/z 279.98 (calculated 279.95).

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity ≥98%. Residual solvents (THF, DCM) are below ICH Q3C limits (<600 ppm).

Alternative Synthetic Routes

Ullmann-Type Amination

Coupling methyl 2-bromo-4-bromo-3-chlorobenzoate with ammonia under CuI/L-proline catalysis achieves 55% amination yield. However, this method is less efficient than nitro reduction.

Directed Ortho-Metalation

Using a tert-butoxycarbonyl (Boc) protecting group on the ester enables lithiation at position 2, followed by quenching with electrophiles. This approach avoids nitration but requires additional deprotection steps.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like iron powder or palladium on carbon in the presence of hydrogen gas.

Major Products:

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Scientific Research Applications

Antiparasitic Activity

Research has demonstrated that derivatives of methyl 2-amino-4-bromo-3-chlorobenzoate exhibit antiparasitic properties. For instance, a study evaluated compounds derived from this intermediate for their effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that certain analogs showed over 70% growth inhibition at concentrations around 10 µM, suggesting potential for further development as therapeutic agents .

Anticancer Properties

Compounds similar to this compound have been investigated for anticancer activity. For example, derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways. A related compound demonstrated an IC50 value of 0.05 µM against breast cancer cell lines, indicating strong potential for further exploration in cancer therapy .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have suggested that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation markers in vitro.

Agrochemicals

This compound serves as a valuable intermediate in the synthesis of agrochemicals. Its ability to undergo substitution reactions allows for the creation of various herbicides and pesticides that are essential for modern agriculture. The compound's structural features contribute to the development of new agrochemical formulations designed to improve crop yield and pest resistance .

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and other materials with specific functional properties. Its reactivity enables the incorporation of this compound into polymer chains, potentially enhancing the mechanical and thermal properties of the resultant materials.

Case Study 1: Synthesis of Antiparasitic Agents

A research team synthesized a series of benzamidobenzoic acid derivatives starting from this compound. The study evaluated their antiparasitic activity against Leishmania donovani, revealing several candidates with promising efficacy profiles .

| Compound | Concentration (µM) | Growth Inhibition (%) |

|---|---|---|

| Compound A | 10 | >70 |

| Compound B | 10 | >60 |

Case Study 2: Anticancer Activity Evaluation

Another study focused on the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic promise.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-negative breast cancer) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the amino group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Methyl 2-amino-4-bromobenzoate (C₈H₈BrNO₂; MW 230 g/mol)

- Key Difference : Lacks the 3-chloro substituent present in the target compound.

- This analog is often used as a precursor in ligand synthesis .

Methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃; MW 258 g/mol)

- Key Difference: Replaces the 2-amino and 3-chloro groups with a 3-formamido substituent.

- Implications: The formamido group introduces hydrogen-bonding capability and bulkiness, altering solubility and reactivity. This compound has been utilized in pharmaceutical intermediate synthesis, as noted in patent literature .

4-Bromo-3-methylbenzoic Acid (C₈H₇BrO₂; MW 215 g/mol)

Physical and Chemical Properties

| Property | Methyl 2-amino-4-bromo-3-chlorobenzoate | Methyl 2-amino-4-bromobenzoate | Methyl 4-bromo-3-formamidobenzoate | 4-Bromo-3-methylbenzoic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 265.5 | 230 | 258 | 215 |

| Substituents | 2-NH₂, 3-Cl, 4-Br | 2-NH₂, 4-Br | 3-NHCOCH₃, 4-Br | 3-CH₃, 4-Br |

| Solubility (Polarity) | Low (ester group) | Moderate | Low (bulky formamido) | High (carboxylic acid) |

| Reactivity in NAS | High (Cl as EWG) | Moderate | Low (formamido hindrance) | N/A |

Notes:

Biological Activity

Methyl 2-amino-4-bromo-3-chlorobenzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , characterized by the presence of amino, bromo, and chloro substituents on a benzoate framework. These functional groups contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrClNO2 |

| Molecular Weight | 232.50 g/mol |

| Melting Point | 66-68 °C |

| Boiling Point | 293.9 °C |

| LogP | 2.92 |

The biological activity of this compound is primarily attributed to the following mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Halogen Bonding : The bromo and chloro groups can engage in halogen bonding, which is crucial for the modulation of biological pathways.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, altering its structure and enhancing its biological efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Anti-inflammatory Effects

Preliminary studies have explored the anti-inflammatory effects of this compound. It appears to inhibit pro-inflammatory cytokine production, indicating a possible role in managing inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted by evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent.

-

Anti-inflammatory Mechanism :

- In a study published in Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of similar compounds. They found that derivatives with amino substituents significantly reduced nitric oxide production in macrophages, suggesting that this compound may exhibit similar effects through modulation of signaling pathways involved in inflammation .

- Pharmacokinetics :

Comparison with Similar Compounds

This compound can be compared to other related compounds to elucidate its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-5-bromo-4-chlorobenzoate | Different positional bromo substituent | Moderate antimicrobial activity |

| Methyl 5-amino-4-bromo-2-chlorobenzoate | Varying amino group position | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.